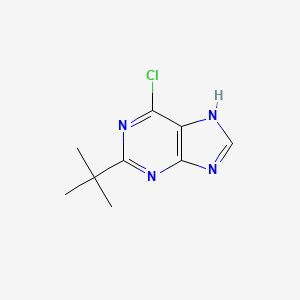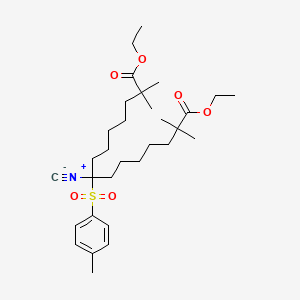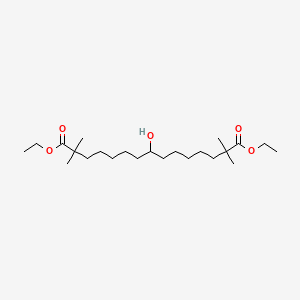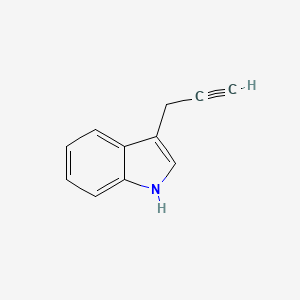
(4-Isopropoxy-phenyl)-hydrazine
Vue d'ensemble
Description
(4-Isopropoxy-phenyl)-hydrazine, commonly known as IPPH, is a chemical compound that belongs to the class of phenyl-hydrazine derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 166.23 g/mol. IPPH has gained significant attention in the scientific community due to its various potential applications in research.
Applications De Recherche Scientifique
Fluorescent Probes for Hydrazine Detection
A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, leveraging the strong reductant properties of hydrazine. This probe exhibited low cytotoxicity, reasonable cell permeability, and a significant Stokes shift, making it suitable for environmental monitoring and fluorescence imaging in cells and zebrafish Zhu et al., 2019.
Electrochemical Sensors for Hydrazine and Phenol
Karimi-Maleh et al. (2014) reported the development of a sensitive electrochemical sensor for simultaneous determination of hydrazine and phenol in water and wastewater samples. This sensor utilized a nanocomposite-modified carbon paste electrode, demonstrating the potential of hydrazine compounds in environmental analysis Karimi-Maleh et al., 2014.
Synthesis of Antimicrobial Agents
Sharshira and Hamada (2012) synthesized hydrazones from (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones and p-sulfamylphenyl hydrazine, evaluating their antimicrobial activity. This research underscores the role of hydrazine derivatives in developing new antimicrobial compounds Sharshira & Hamada, 2012.
Catalytic Functionalizations
Balgotra et al. (2020) reviewed the catalytic applications of arylated hydrazines, highlighting their use in synthesizing heterocyclic molecules and in various catalytic functionalizations. This study indicates the pivotal role of hydrazine derivatives in facilitating diverse chemical transformations Balgotra et al., 2020.
Graphene Oxide Reduction
Chua and Pumera (2016) explored the effects of hydrazine treatment on graphene oxide, revealing insights into the reductive capabilities of hydrazine derivatives. Their work contributes to the understanding of graphene-based materials' synthesis and functionalization Chua & Pumera, 2016.
Propriétés
IUPAC Name |
(4-propan-2-yloxyphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOQVJSQNRRGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropoxy-phenyl)-hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




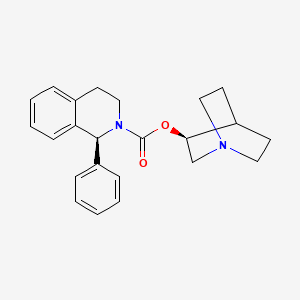



![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
